BenchChemオンラインストアへようこそ!

3-((Butylamino)methylene)-5-(pyridin-2-ylmethyl)furan-2,4(3H,5H)-dione

GGDPS inhibition Isoprenoid biosynthesis Cancer biology

3-((Butylamino)methylene)-5-(pyridin-2-ylmethyl)furan-2,4(3H,5H)-dione (CAS 897671-94-2) is a synthetic furan‑2,4‑dione derivative identified as an inhibitor of human geranylgeranyl pyrophosphate synthase (GGDPS/GGPPS). Unlike the majority of GGDPS inhibitors reported to date, this compound lacks a bisphosphonate moiety, placing it in a structurally distinct subclass.

Molecular Formula C15H18N2O3
Molecular Weight 274.31 g/mol
Cat. No. B15229259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((Butylamino)methylene)-5-(pyridin-2-ylmethyl)furan-2,4(3H,5H)-dione
Molecular FormulaC15H18N2O3
Molecular Weight274.31 g/mol
Structural Identifiers
SMILESCCCCN=CC1=C(C(OC1=O)CC2=CC=CC=N2)O
InChIInChI=1S/C15H18N2O3/c1-2-3-7-16-10-12-14(18)13(20-15(12)19)9-11-6-4-5-8-17-11/h4-6,8,10,13,18H,2-3,7,9H2,1H3
InChIKeyOSGWZJNGGCEBPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-((Butylamino)methylene)-5-(pyridin-2-ylmethyl)furan-2,4(3H,5H)-dione – A Non-Bisphosphonate GGDPS Inhibitor for Targeted Research


3-((Butylamino)methylene)-5-(pyridin-2-ylmethyl)furan-2,4(3H,5H)-dione (CAS 897671-94-2) is a synthetic furan‑2,4‑dione derivative identified as an inhibitor of human geranylgeranyl pyrophosphate synthase (GGDPS/GGPPS) [1]. Unlike the majority of GGDPS inhibitors reported to date, this compound lacks a bisphosphonate moiety, placing it in a structurally distinct subclass [2]. Its molecular formula is C₁₅H₁₈N₂O₃ and its molecular weight is 274.32 g/mol [1]. The compound is cataloged in BindingDB under identifier BDBM50568503 and in ChEMBL as CHEMBL4876427 [1].

Why 3-((Butylamino)methylene)-5-(pyridin-2-ylmethyl)furan-2,4(3H,5H)-dione Cannot Be Replaced by Other In‑Class GGDPS Inhibitors


GGDPS inhibitors encompass diverse chemotypes – from bisphosphonates (e.g., digeranyl bisphosphonate) to triazole‑bisphosphonates and non‑bisphosphonate scaffolds – with IC₅₀ values spanning three orders of magnitude and profoundly different selectivity profiles against farnesyl pyrophosphate synthase (FDPS) [1]. Simple potency‑based substitution therefore risks introducing unwanted off‑target activity or altering the biological response in models where GGDPS/FDPS balance is critical [2]. The specific furan‑2,4‑dione core of 3-((Butylamino)methylene)-5-(pyridin-2-ylmethyl)furan-2,4(3H,5H)-dione confers a distinct inhibitory and selectivity signature that cannot be assumed for other in‑class compounds.

Quantitative Differentiation of 3-((Butylamino)methylene)-5-(pyridin-2-ylmethyl)furan-2,4(3H,5H)-dione Against Its Closest Comparators


GGDPS Inhibitory Potency: Moderate Micromolar Activity Distinct from Picomolar Bisphosphonate Inhibitors

The compound inhibits recombinant human GGDPS with an IC₅₀ of 5.85–5.90 µM [1]. This places it in a moderate potency range that is 20‑ to 50‑fold weaker than the most potent triazole‑bisphosphonate GGDPS inhibitors disclosed in the same patent (e.g., Compound 21, IC₅₀ = 0.125–1.3 µM) [2], but substantially more potent than non‑optimized early‑stage hits (IC₅₀ > 50 µM often reported for fragment‑based leads).

GGDPS inhibition Isoprenoid biosynthesis Cancer biology

GGDPS‑over‑FDPS Selectivity Ratio: A 16‑Fold Window That Reduces Off‑Target Isoprenoid Pathway Interference

Against recombinant human FDPS, the compound exhibits an IC₅₀ of 94.3 µM, yielding a selectivity ratio (FDPS IC₅₀ / GGDPS IC₅₀) of approximately 16 [1]. In contrast, the clinically used bisphosphonate zoledronic acid is a potent FDPS inhibitor (IC₅₀ ≈ 0.003 µM) with minimal GGDPS activity, while some triazole‑bisphosphonates achieve selectivity ratios >50 [2]. The moderate 16‑fold window of this compound may be preferable in experimental systems where partial FDPS inhibition is acceptable but complete shutdown is undesirable.

Selectivity FDPS Isoprenoid pathway

Non‑Bisphosphonate Scaffold: Avoidance of Bone‑Targeting Pharmacokinetics Inherent to Bisphosphonate GGDPS Inhibitors

All bisphosphonate‑based GGDPS inhibitors (e.g., digeranyl bisphosphonate, triazole‑bisphosphonates) exhibit high affinity for hydroxyapatite, resulting in preferential accumulation in bone tissue and a long terminal half‑life [1]. In contrast, 3-((Butylamino)methylene)-5-(pyridin-2-ylmethyl)furan-2,4(3H,5H)-dione lacks a bisphosphonate moiety entirely [2]. While direct pharmacokinetic data for this compound are not yet public, the absence of the bisphosphonate warhead eliminates the class‑defining bone‑homing property, predicting a fundamentally different tissue distribution profile.

Non‑bisphosphonate Pharmacokinetics Bone affinity

Purity and Supply Chain Reliability: ISO‑Certified Production with Defined Specifications

The compound is commercially available with a purity specification of ≥98% (NLT 98%) from ISO‑certified suppliers, ensuring reproducible biological assay results . This contrasts with many early‑stage GGDPS inhibitors only accessible through in‑house synthesis, where batch‑to‑batch variability and uncharacterized impurities can confound dose‑response studies [1]. The defined purity standard directly supports procurement decisions for laboratories requiring consistent quality across multi‑experiment campaigns.

Purity Quality control Reproducibility

Single Defined Stereochemistry: (Z)-Configuration Specified, Eliminating Isomer‑Mixture Variability

The IUPAC name designates the compound as the (Z)-isomer: (Z)-3-((butylamino)methylene)-5-(pyridin-2-ylmethyl)furan-2,4(3H,5H)-dione . Many enamine‑containing GGDPS inhibitor series are synthesized and tested as E/Z mixtures, with the two isomers often displaying substantially different potencies (commonly 5‑ to 20‑fold differences in IC₅₀) [1]. Procurement of the defined (Z)-isomer eliminates ambiguity in structure‑activity relationship interpretation and ensures consistency across independent replicate studies.

Stereochemistry Isomer purity SAR consistency

Optimal Research and Industrial Use Cases for 3-((Butylamino)methylene)-5-(pyridin-2-ylmethyl)furan-2,4(3H,5H)-dione


Mechanistic Studies of GGDPS Function in Non‑Skeletal Tissues

Because the compound lacks a bisphosphonate warhead, it is predicted to avoid bone sequestration [1]. This makes it uniquely suited for studying GGDPS biology in soft tissues (e.g., liver, testis, pancreatic tumors) where bisphosphonate‑based inhibitors would be rapidly cleared from circulation or trapped in bone mineral. The moderate GGDPS potency (IC₅₀ ~5.9 µM) also permits reversible inhibition without the cytotoxicity often observed with picomolar inhibitors [2].

Building Non‑Bisphosphonate Structure‑Activity Relationship (SAR) Libraries

As a validated GGDPS inhibitor with a furan‑2,4‑dione core, this compound serves as a starting scaffold for medicinal chemistry campaigns aimed at developing non‑bisphosphonate inhibitors [1]. The defined (Z)-stereochemistry and ≥98% purity ensure that initial SAR data are reliable and free from isomer‑mixture artifacts [2]. Researchers can systematically modify the butylamino side chain or the pyridin‑2‑ylmethyl moiety to explore potency and selectivity drivers.

Selectivity‑Profiling Reference Compound for Dual GGDPS/FDPS Inhibition Assays

With a selectivity ratio of ~16‑fold for GGDPS over FDPS [1], this compound fills a gap in the inhibitor toolkit between highly selective GGDPS inhibitors (ratio >50) and FDPS‑selective bisphosphonates (ratio <0.01). It can serve as a reference standard in dual‑enzyme profiling panels to calibrate the selectivity window of new chemical entities, ensuring that assay conditions are capable of discriminating between GGDPS and FDPS inhibition [2].

Reproducible In‑Vitro Pharmacology in Multi‑Laboratory Consortia

The ISO‑certified commercial availability with ≥98% purity [1] makes this compound a strong candidate for distributed multi‑site studies where inter‑laboratory reproducibility is paramount. Unlike in‑house synthesized inhibitors that vary between batches, procurement from a certified supplier ensures all participating laboratories work with identical material, reducing variability in IC₅₀ determinations and enabling robust meta‑analysis of pharmacological data [2].

Quote Request

Request a Quote for 3-((Butylamino)methylene)-5-(pyridin-2-ylmethyl)furan-2,4(3H,5H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.